molecular formula C10H7F2N B1435369 7-(Difluoromethyl)quinoline CAS No. 1261728-71-5

7-(Difluoromethyl)quinoline

Cat. No. B1435369
M. Wt: 179.17 g/mol
InChI Key: CPYCSVBOWJMMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It is a quinoline derivative, which is a class of compounds that have been used in various applications in medicinal, bioorganic, agrochemical, and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The molecular structure of 7-(Difluoromethyl)quinoline consists of a benzene ring fused with a pyridine ring, which contains a nitrogen atom . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .


Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have also been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(Difluoromethyl)quinoline include a molecular weight of 179.17 . The InChI code for this compound is 1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H .

Scientific Research Applications

Bioimaging and Cell Imaging

7-(Difluoromethyl)quinoline derivatives have been utilized in bioimaging, specifically for targeting the Golgi apparatus in various cell lines. Catalyst-free synthesis methods have been developed for creating 7-aminoquinolines, which exhibit strong intramolecular charge-transfer fluorescence, useful for live-cell imaging and two-photon fluorescence microscopy (Chen et al., 2019).

Antimicrobial and Antituberculosis Applications

7-(Difluoromethyl)quinoline derivatives show significant potential as antimicrobial agents. For instance, some derivatives have been identified with potent activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their future use as antituberculosis agents (Garudachari et al., 2014).

Corrosion Inhibition

Quinoline and its derivatives, including 7-(Difluoromethyl)quinoline, are used as anticorrosive materials. They exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms (Verma et al., 2020).

Synthesis of Fused Quinolines

In synthetic chemistry, methods have been developed for the synthesis of gem-difluorinated fused quinolines, a class of highly functionalized heterocyclic rings. This is achieved through visible light-mediated cascade radical cyclization, extending the application of gem-difluoromethylenated building blocks (Xiao et al., 2016).

Safety And Hazards

The safety data sheet for 7-(Difluoromethyl)quinoline indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

7-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCSVBOWJMMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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